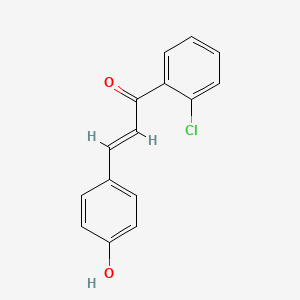

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C15H11ClO2. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the propenone moiety can be reduced to form the corresponding saturated compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.

Reduction: Formation of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)propane.

Substitution: Formation of various substituted chalcones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Chalcones have been extensively studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has shown promise in several areas:

Anticancer Activity

- Mechanism : Research indicates that chalcones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle proteins.

- Case Study : In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines (MDA-MB-231). The compound was shown to inhibit cell proliferation significantly at concentrations ranging from 10 to 50 µM over 48 hours .

Anti-inflammatory Effects

- Mechanism : The compound's hydroxyl group contributes to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

- Case Study : A study reported that administration of this chalcone reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, indicating its potential as an anti-inflammatory agent .

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities, which help mitigate oxidative stress in biological systems:

- Study Findings : In a comparative analysis, this compound exhibited a higher DPPH radical scavenging activity compared to other chalcones tested, suggesting its effectiveness as a natural antioxidant .

Material Science Applications

The unique structural properties of chalcones make them suitable for applications in material science:

- Organic Photovoltaics : Research has explored the use of chalcones as organic semiconductors due to their ability to absorb light and generate charge carriers.

- Case Study : A study demonstrated that incorporating this compound into polymer matrices improved the efficiency of organic solar cells by enhancing charge transport properties .

Synthesis and Chemical Transformations

Chalcones serve as versatile intermediates in organic synthesis:

- Synthesis of Flavonoids : The compound can be transformed into various flavonoids through cyclization reactions.

- Data Table : Below is a summary of synthetic routes involving this compound.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclization | Base catalysis with ethanol | Flavonoid derivative | 85 |

| Oxidation | H₂O₂ in acetic acid | O-methylated product | 90 |

| Reduction | NaBH₄ in methanol | Alcohol derivative | 95 |

Conclusion and Future Directions

The compound this compound demonstrates significant potential across various scientific domains. Its applications in medicinal chemistry highlight its role as a promising anticancer and anti-inflammatory agent. Additionally, its utility in material science and organic synthesis underscores the versatility of chalcones.

Future research should focus on:

- Expanding the understanding of its mechanism of action at the molecular level.

- Exploring novel derivatives with enhanced biological activities.

- Investigating the environmental impact and sustainability of synthesizing chalcone derivatives.

Wirkmechanismus

The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2E)-1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- (2E)-1-(2-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- (2E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Biologische Aktivität

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure

The compound's molecular formula is . Its structure features a central prop-2-en-1-one moiety flanked by a chlorophenyl group and a hydroxyphenyl group. The arrangement of these groups contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of chalcones, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.30 µg/mL |

| Candida albicans | 0.20 µg/mL |

These results indicate that the compound is particularly effective against common pathogens, suggesting its potential use in developing new antimicrobial agents .

Anticancer Activity

Chalcones have been investigated for their anticancer properties, with this compound showing promising results in vitro. Research indicates that this compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).

Case Study:

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value |

|---|---|

| DPPH Radical Scavenging | 25 µg/mL |

| ABTS Radical Scavenging | 30 µg/mL |

The results suggest that the compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activities of this compound are attributed to several mechanisms:

- Intermolecular Interactions: The presence of hydroxyl groups facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.

- ROS Generation: The compound promotes oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition: Chalcones may inhibit key enzymes involved in bacterial metabolism, contributing to their antimicrobial effects.

Eigenschaften

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQCKIOOCJPLO-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.